

Application Notes and Protocols for Evaluating the Efficacy of Narsoplimab (OMS721)

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Compound of Interest

Compound Name: Dup-721

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Introduction

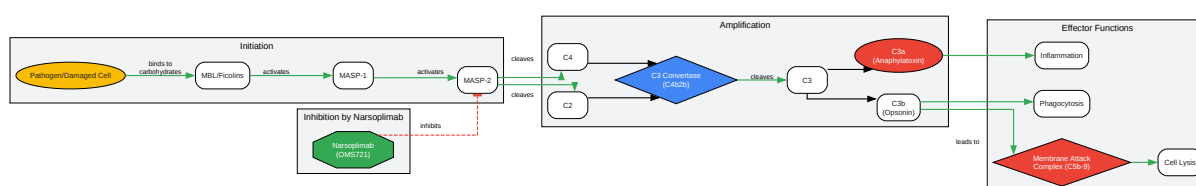
Narsoplimab (formerly OMS721) is a human monoclonal antibody that acts as a potent and selective inhibitor of the mannan-binding lectin-associated serine protease-2 (MASP-2), the key effector enzyme of the lectin pathway of the complement system.[1][2][3][4] The lectin pathway is a critical component of the innate immune system, activated by patterns of sugars on the surface of pathogens and damaged cells.[5][6] Dysregulation of this pathway is implicated in the pathogenesis of various inflammatory and thrombotic diseases.[7] Narsoplimab is designed to block the lectin pathway-mediated inflammation and endothelial damage while leaving the classical and alternative complement pathways intact.[1][3] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of Narsoplimab in inhibiting the lectin complement pathway.

Mechanism of Action

The lectin pathway is initiated when pattern recognition molecules (PRMs) such as mannose-binding lectin (MBL) or ficolins bind to specific carbohydrate patterns on cell surfaces. This binding leads to the autoactivation of MASP-1, which then cleaves and activates MASP-2.[8] Activated MASP-2 subsequently cleaves complement components C4 and C2, forming the C3 convertase (C4b2b).[5][9][10] The C3 convertase then cleaves C3 into C3a and C3b, leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC), which ultimately results in cell lysis. Narsoplimab specifically binds to MASP-2, preventing the

cleavage of C4 and C2 and thereby halting the downstream amplification of the complement cascade.[3][11]

Signaling Pathway Diagram



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Caption: Lectin Complement Pathway and Narsoplimab's Mechanism of Action.

Data Presentation

The efficacy of Narsoplimab has been evaluated in clinical trials for conditions such as hematopoietic stem cell transplant-associated thrombotic microangiopathy (HSCT-TMA). Key efficacy data from a pivotal Phase 2 trial are summarized below.

Table 1: Narsoplimab Efficacy in High-Risk HSCT-TMA Patients (Full Analysis Set, n=28)

Efficacy Endpoint	Result	95% Confidence Interval	p-value	Reference
Objective Response Rate	61%	40.6% - 78.5%	<0.0001	[12] [13]
100-Day Survival Rate	68%	-	-	[13]
Median Overall Survival	274 days	103 - Not Estimable	-	[12] [13]

Table 2: Narsoplimab Efficacy in High-Risk HSCT-TMA Patients (Per-Protocol Set, n=23)

Efficacy Endpoint	Result	95% Confidence Interval	p-value	Reference
Objective Response Rate	74%	51.6% - 89.8%	<0.0001	[12] [13]
100-Day Survival Rate	83%	-	-	[13]
Median Overall Survival	361 days	176 - Not Estimable	-	[12] [13]

Table 3: Narsoplimab (OMS721) In Vitro Potency

Assay Type	Species	IC50	Reference
Lectin Pathway Functional Assay (Flow Cytometry)	Human	~3.4 nM	[10]
Lectin Pathway Functional Assay (Wieslab®)	Human	~1 nM	[10]
Lectin Pathway Functional Assay (Flow Cytometry)	Cynomolgus Monkey	~33 nM	[10]

Experimental Protocols

Lectin Pathway-Specific C4 Deposition ELISA

This enzyme-linked immunosorbent assay (ELISA) measures the deposition of C4b on a mannan-coated surface, which is a key step in the lectin pathway activation. The inhibitory effect of Narsoplimab on this process can be quantified.

Materials:

- 96-well microtiter plates
- Mannan from *Saccharomyces cerevisiae*
- Human serum (normal and MBL-deficient for control)
- Narsoplimab (or other MASP-2 inhibitors)
- Purified C4 protein
- Anti-human C4c antibody (polyclonal)
- HRP-conjugated secondary antibody
- TMB substrate

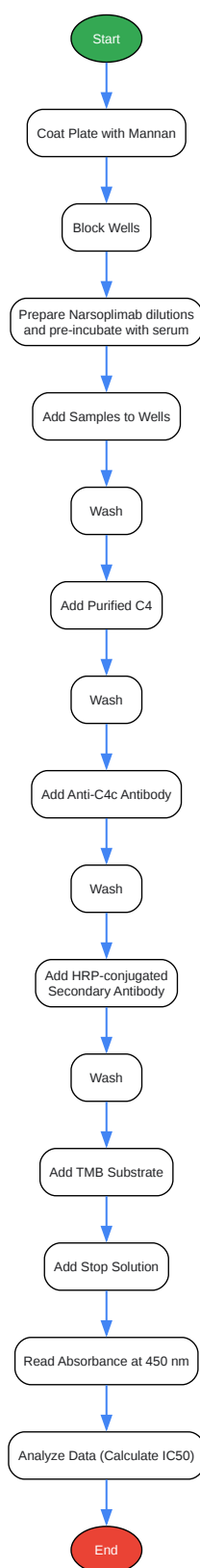
- Stop solution (e.g., 1M H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Coating buffer (e.g., carbonate-bicarbonate buffer)
- Blocking buffer (e.g., PBS with 1% BSA)
- High ionic strength buffer (e.g., buffer containing 1M NaCl)[14]

Protocol:

- Plate Coating: Coat the wells of a 96-well plate with mannan (e.g., 10 µg/mL in coating buffer) overnight at 4°C.
- Washing: Wash the plate three times with wash buffer.
- Blocking: Block the wells with blocking buffer for 2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Sample Incubation:
 - Prepare serial dilutions of Narsoplimab.
 - In separate tubes, pre-incubate the diluted Narsoplimab with normal human serum for a specified time (e.g., 30 minutes) at 37°C.
 - Add the serum/Narsoplimab mixtures to the mannan-coated wells. Use MBL-deficient serum as a negative control.
 - Incubate for 1 hour at 37°C in a high ionic strength buffer to prevent classical pathway activation.[14]
- Washing: Wash the plate three times with wash buffer.
- C4 Addition: Add purified C4 to all wells and incubate for 1 hour at 37°C.
- Washing: Wash the plate five times with wash buffer.

- **Primary Antibody Incubation:** Add the anti-human C4c antibody to each well and incubate for 1 hour at 37°C.
- **Washing:** Wash the plate three times with wash buffer.
- **Secondary Antibody Incubation:** Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
- **Washing:** Wash the plate five times with wash buffer.
- **Detection:** Add TMB substrate and incubate in the dark until a color develops.
- **Stop Reaction:** Add the stop solution.
- **Read Absorbance:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Plot the absorbance against the Narsoplimab concentration to determine the IC50 value.

Experimental Workflow: C4 Deposition ELISA



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Caption: Workflow for the Lectin Pathway C4 Deposition ELISA.

Flow Cytometry-Based C3b Deposition Assay

This assay measures the deposition of C3b on the surface of cells, which is a downstream event of C3 convertase activity. This method can be adapted to be specific for the lectin pathway.

Materials:

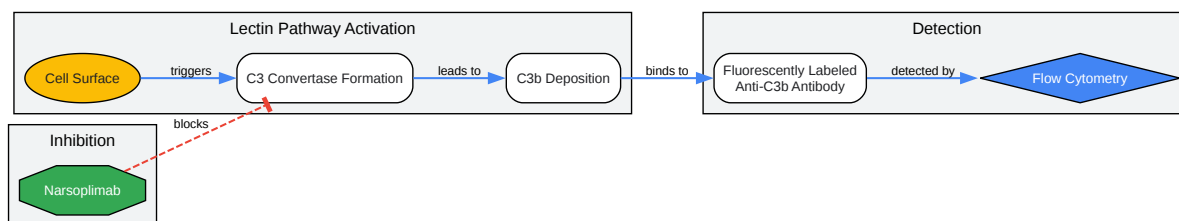
- A suitable cell line (e.g., a human lymphoma cell line)[[15](#)]
- Normal human serum
- Narsoplimab
- Fluorescently labeled anti-human C3b antibody (e.g., FITC-conjugated)
- Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Buffer for alternative pathway inhibition (e.g., GVB with Mg-EGTA)
- Flow cytometer

Protocol:

- Cell Preparation: Harvest and wash the cells, then resuspend them in an appropriate buffer at a concentration of approximately $1-2 \times 10^6$ cells/mL.
- Sample Preparation: Prepare serial dilutions of Narsoplimab.
- Incubation:
 - In separate tubes, add a fixed volume of the cell suspension.
 - Add the diluted Narsoplimab to the cells.
 - Add normal human serum to a final concentration that allows for measurable C3b deposition (e.g., 10-20%). To ensure lectin pathway specificity, the serum can be diluted in a buffer that inhibits the alternative pathway (Mg-EGTA buffer).

- Incubate the mixture for a specified time (e.g., 30 minutes) at 37°C with gentle shaking.
- Washing: Wash the cells twice with cold flow cytometry buffer to stop the reaction and remove unbound serum components.
- Staining: Resuspend the cells in the fluorescently labeled anti-C3b antibody solution and incubate for 30 minutes on ice in the dark.
- Washing: Wash the cells twice with cold flow cytometry buffer.
- Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.
- Data Analysis: Gate on the cell population and measure the mean fluorescence intensity (MFI) of the C3b staining. Plot the MFI against the Narsoplimab concentration to determine the IC50 value.

Logical Relationship: Assay Principle



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Caption: Principle of the Flow Cytometry-Based C3b Deposition Assay.

Conclusion

The provided application notes and protocols describe robust cell-based assays for evaluating the efficacy of Narsoplimab in inhibiting the lectin complement pathway. The C4 deposition

ELISA and the C3b deposition flow cytometry assay are valuable tools for researchers and drug development professionals to quantify the inhibitory activity of Narsoplimab and other MASP-2 inhibitors, contributing to a better understanding of their therapeutic potential in complement-mediated diseases.

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